Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
CAS No.: 1705578-12-6
Cat. No.: VC2745017
Molecular Formula: C9H9BClF3KNO
Molecular Weight: 289.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705578-12-6 |
|---|---|
| Molecular Formula | C9H9BClF3KNO |
| Molecular Weight | 289.53 g/mol |
| IUPAC Name | potassium;[3-(4-chloroanilino)-3-oxopropyl]-trifluoroboranuide |
| Standard InChI | InChI=1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 |
| Standard InChI Key | VYTBQSKVVKRHON-UHFFFAOYSA-N |
| SMILES | [B-](CCC(=O)NC1=CC=C(C=C1)Cl)(F)(F)F.[K+] |
| Canonical SMILES | [B-](CCC(=O)NC1=CC=C(C=C1)Cl)(F)(F)F.[K+] |
Introduction
Chemical Properties and Structure
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is an organoboron compound characterized by its trifluoroborate functionality and its amino-oxopropyl moiety linked to a chlorinated phenyl group. The compound possesses specific physical and chemical properties that make it valuable for diverse applications.
Basic Identifiers
The compound is identified by specific parameters that distinguish it from related chemicals:
| Property | Value |
|---|---|
| CAS No. | 1705578-12-6 |
| Alternate CAS No. | 1705578-18-2 |
| Molecular Formula | C9H9BClF3KNO |
| Molecular Weight | 289.53 g/mol |
| Physical Appearance | Crystalline solid |
The compound has two different CAS numbers reported in literature (1705578-12-6 and 1705578-18-2), which may reflect regional registration differences or slight variations in the compound's preparation or characterization .
Structural Features
The structure of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate features several key elements:
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A trifluoroborate group (BF3K) that provides the compound with its characteristic reactivity
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A 4-chlorophenyl group attached to an amino function
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An amide linkage connecting the aromatic moiety to the propyl chain
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A three-carbon chain connecting the amide function to the trifluoroborate group
This structural arrangement offers a balance of stability and reactivity that makes the compound particularly useful in organic synthesis applications.
Synthesis and Preparation
The synthesis of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate involves established methodologies in organoboron chemistry, with specific approaches that maximize yield and purity.
Common Synthetic Routes
The most common synthetic pathway for obtaining Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate involves the reaction of potassium fluoride with the corresponding boronic acid or boronate ester. This method is favored for its simplicity and efficiency, typically resulting in good yields of the desired product.
The general synthetic scheme can be represented as:
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Preparation of the (3-((4-chlorophenyl)amino)-3-oxopropyl)boronic acid or boronate ester
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Treatment with potassium hydrogen fluoride (KHF2) in aqueous or organic solvent
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Isolation and purification of the potassium trifluoroborate salt
The conversion from boronic acid to trifluoroborate offers advantages in terms of stability and handling of the resulting compound.
Optimization Considerations
Several factors affect the efficiency of the synthesis:
| Parameter | Consideration |
|---|---|
| Solvent | Methanol/water mixtures are commonly used |
| Temperature | Room temperature typically sufficient |
| Reaction Time | 2-6 hours depending on scale |
| Purification | Recrystallization from acetone/diethyl ether |
The fluorination step must be carefully controlled to ensure complete conversion to the trifluoroborate while minimizing side reactions that could lead to lower yields.
Applications in Organic Synthesis
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate has demonstrated significant utility in various synthetic applications, particularly in metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The compound serves as an excellent nucleophilic partner in cross-coupling reactions catalyzed by transition metals such as palladium, rhodium, nickel, and copper. In these reactions, it forms transient complexes with the metal catalysts that facilitate the transfer of organic groups to target molecules.
Key aspects of its use in cross-coupling reactions include:
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Superior stability compared to boronic acids under the reaction conditions
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Controlled release of the active boronate species during the reaction
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Compatibility with various functional groups
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Lower tendencies toward protodeboronation side reactions
The related trifluoroborate salts have been reported to participate effectively in rhodium-catalyzed conjugate addition reactions and olefin transposition reactions, suggesting similar utility for the chlorophenyl variant .
Advantage Over Other Boron Reagents
Potassium trifluoroborates offer several advantages over other organoboron compounds:
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Extended shelf-life and resistance to degradation
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Tolerance to air and moisture
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Crystalline nature facilitating handling and dosing
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Controlled reactivity in catalytic processes
These properties have made potassium trifluoroborates, including Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate, increasingly popular alternatives to traditional boronic acids and boronate esters in organic synthesis .
Rhodium-Catalyzed Reactions
Research has demonstrated that similar potassium alkenyl trifluoroborate salts can be employed effectively in rhodium-catalyzed olefin transposition reactions. This suggests that Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate might also be suitable for such applications, potentially expanding its synthetic utility .
The high solubility of trifluoroborates in organic solvents allows for anhydrous reaction conditions, which can prevent carbon-boron hydrolytic cleavage—a common challenge with other boron-containing reagents .
Biological and Medicinal Applications
Beyond its synthetic utility, Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate has been explored for potential biological activities, opening avenues for medicinal applications.
Anticancer Properties
Recent studies have indicated that compounds containing trifluoroborate groups, including Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate, can exhibit significant biological activities. Specifically, this compound has been investigated for its potential to inhibit tumor growth through modulation of specific signaling pathways.
While the exact mechanisms remain under investigation, the unique structural features of the compound may contribute to its interaction with biological targets relevant to cancer cell proliferation and survival.
Neprilysin Inhibition
Another area of exploration has been the potential of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate as a neprilysin inhibitor. Neprilysin is an enzyme involved in the degradation of various peptides, including amyloid-beta peptides associated with Alzheimer's disease.
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Room temperature (for solid) |
| Environment | Away from moisture |
| Long-term storage | In sealed containers with desiccant |
While the compound is generally stable, exposure to strong acids should be avoided as this can lead to decomposition of the trifluoroborate moiety .
Solution Preparation
For laboratory use, solutions of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate should be prepared with consideration for maintaining stability:
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Select appropriate solvents based on the intended application
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Prepare separate packages to avoid repeated freezing and thawing
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For long-term storage of solutions: at -80°C, use within 6 months; at -20°C, use within 1 month
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To increase solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
These recommendations are extrapolated from related compounds and may need adjustment based on specific experimental observations.
Comparative Analysis with Related Compounds
Understanding the relationship between Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate and structurally similar compounds provides valuable context for its properties and applications.
Comparison with Bromophenyl Analog
A closely related compound is Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate, which differs only in the halogen substituent on the phenyl ring (bromine instead of chlorine).
| Property | Chlorophenyl Variant | Bromophenyl Variant |
|---|---|---|
| CAS No. | 1705578-12-6 | 1705578-14-8 |
| Molecular Formula | C9H9BClF3KNO | C9H9BBrF3KNO |
| Molecular Weight | 289.53 g/mol | 334.00 g/mol |
| Reactivity | Similar nucleophilicity | Potentially more reactive in some coupling reactions |
The brominated analog may exhibit subtle differences in reactivity and solubility due to the different electronic and steric properties of bromine compared to chlorine .
Structure-Activity Relationships
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The halogen substituent (chlorine or bromine) influences electronic properties and potential interactions with biological targets
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The amide linkage provides hydrogen bonding capabilities relevant to both catalytic reactions and biological interactions
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The trifluoroborate group determines the nucleophilicity and transmetalation behavior in catalytic cycles
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The three-carbon linker provides conformational flexibility important for accessing reactive conformations
These structure-activity relationships help rationalize the observed properties and guide the design of related compounds for specific applications.
Future Research Directions
The evolving understanding of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate points to several promising areas for future investigation.
Synthetic Applications
Further exploration of this compound in various catalytic systems could reveal new synthetic applications:
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